3-(5-Bromopyridin-2-yl)oxetan-3-ol
Overview
Description
3-(5-Bromopyridin-2-yl)oxetan-3-ol is a chemical compound with the molecular formula C8H8BrNO2 and a molecular weight of 230.06 g/mol . It is a research chemical often used in various scientific studies and applications. The compound features a bromopyridine moiety attached to an oxetane ring, which imparts unique chemical properties.
Preparation Methods
The synthesis of 3-(5-Bromopyridin-2-yl)oxetan-3-ol typically involves the reaction of 5-bromopyridine-2-carbaldehyde with an appropriate oxetane precursor under specific reaction conditions . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is then heated to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
3-(5-Bromopyridin-2-yl)oxetan-3-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxetane derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the removal of the bromine atom.
Common reagents and conditions used in these reactions include bases like sodium hydroxide, solvents such as ethanol or methanol, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-(5-Bromopyridin-2-yl)oxetan-3-ol has several scientific research applications:
Biology: The compound can be used in biological studies to investigate its effects on various biological pathways and targets.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(5-Bromopyridin-2-yl)oxetan-3-ol involves its interaction with specific molecular targets and pathways. The bromopyridine moiety can interact with various enzymes or receptors, potentially inhibiting or activating them. The oxetane ring may also play a role in stabilizing the compound’s interaction with its targets, enhancing its efficacy .
Comparison with Similar Compounds
3-(5-Bromopyridin-2-yl)oxetan-3-ol can be compared with similar compounds such as:
3-[(5-Bromopyridin-2-yl)methyl]oxetan-3-ol: This compound has a similar structure but with a methyl group instead of a hydroxyl group, which may affect its reactivity and applications.
1-(5-Bromopyridin-2-yl)piperidin-3-ol:
The uniqueness of this compound lies in its specific combination of the bromopyridine and oxetane moieties, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-(5-bromopyridin-2-yl)oxetan-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c9-6-1-2-7(10-3-6)8(11)4-12-5-8/h1-3,11H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWHBBMSMSDZUQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(C2=NC=C(C=C2)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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